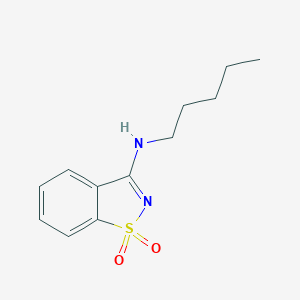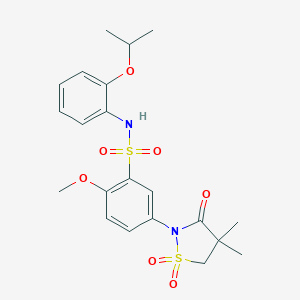![molecular formula C22H16ClN3O2S B253846 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one, also known as CTX-0294885, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves the inhibition of PIM kinases, which are serine/threonine kinases that regulate multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response. By inhibiting these kinases, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one disrupts the signaling pathways that are critical for cancer cell survival and proliferation, leading to apoptosis and tumor growth inhibition.
Biochemical and Physiological Effects:
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including prostate, breast, and leukemia. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
One of the main advantages of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one is its potent inhibitory activity against PIM kinases, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its limited selectivity, as it also inhibits other kinases, such as CK2 and DYRK1A, which may lead to off-target effects.
将来の方向性
For the research on 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one include the development of more selective analogs that exhibit potent inhibitory activity against PIM kinases while minimizing off-target effects. Additionally, the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored. Finally, the combination of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one with other anticancer drugs should be investigated to determine its potential synergistic effects.
合成法
The synthesis of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with ethyl acetoacetate to form 6-chloro-3-nitro-4-phenylquinolin-2-one. This intermediate is then reduced to 6-chloro-3-amino-4-phenylquinolin-2-one, followed by the reaction with 2,4-dichloro-5-methylpyrimidine-6-thiol to yield the final product, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one.
科学的研究の応用
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3, which are known to play a crucial role in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
製品名 |
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
|---|---|
分子式 |
C22H16ClN3O2S |
分子量 |
421.9 g/mol |
IUPAC名 |
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClN3O2S/c23-13-9-10-17-15(11-13)18(12-5-2-1-3-6-12)19(21(28)24-17)29-22-25-16-8-4-7-14(16)20(27)26-22/h1-3,5-6,9-11H,4,7-8H2,(H,24,28)(H,25,26,27) |
InChIキー |
OURKCVDFEHGZHC-UHFFFAOYSA-N |
異性体SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
正規SMILES |
C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)